An In-depth Technical Guide to 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 175203-24-4)
An In-depth Technical Guide to 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 175203-24-4)
Disclaimer: Limited direct experimental data is publicly available for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is constructed based on the known properties and activities of structurally similar pyrazole derivatives and general principles of medicinal chemistry and pharmacology. The experimental protocols provided are generalized and would require optimization for this specific compound.
Introduction
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom, a dimethylated pyrazole ring, and a benzoic acid moiety suggests that this compound may have interesting pharmacological activities worth investigating. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential biological activities, along with detailed, generalized experimental protocols for its evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is presented in the table below.
| Property | Value |
| CAS Number | 175203-24-4 |
| Molecular Formula | C₁₃H₁₃BrN₂O₂ |
| Molecular Weight | 309.16 g/mol |
| IUPAC Name | 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |
| Synonyms | 3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-benzoic acid |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) |
Synthesis
A plausible synthetic route for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is outlined below. This pathway is based on established methods for the synthesis of N-alkylated pyrazoles.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Generalized)
Step 1: Bromination of 3,5-Dimethylpyrazole
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To a solution of 3,5-dimethylpyrazole in a suitable solvent (e.g., chloroform or acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
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Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
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Quench the reaction with a solution of sodium thiosulfate.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 4-bromo-3,5-dimethylpyrazole.
Step 2: N-Alkylation
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To a solution of 4-bromo-3,5-dimethylpyrazole in an aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
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Add methyl 3-(bromomethyl)benzoate to the mixture.
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Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).
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Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purify the residue by column chromatography to obtain methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.
Step 3: Hydrolysis
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Dissolve the methyl ester from the previous step in a mixture of THF and water.
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Add an excess of lithium hydroxide (or another suitable base).
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Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
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Collect the solid by filtration, wash with water, and dry to yield 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Potential Biological Activities and Experimental Evaluation
Based on the activities of similar pyrazole derivatives, this compound is a candidate for screening as an antibacterial, anti-inflammatory, and anticancer agent.
Antibacterial Activity
This protocol is a generalized broth microdilution method.
Caption: Workflow for MIC determination.
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Preparation of Compound Dilutions:
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Prepare a stock solution of the test compound in DMSO.
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In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
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Preparation of Bacterial Inoculum:
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Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate.
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Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
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Inoculation and Incubation:
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Add the diluted bacterial inoculum to each well of the microtiter plate.
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Include positive (bacteria only) and negative (broth only) controls.
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Incubate the plate at 37°C for 18-24 hours.
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Determination of MIC:
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After incubation, visually inspect the wells for turbidity.
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The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
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| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 16 |
| Escherichia coli (Gram-negative) | 64 |
Anti-inflammatory Activity
This is a generalized protocol for an in vitro COX-1/COX-2 inhibition assay.
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Enzyme and Substrate Preparation:
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Reconstitute purified COX-1 and COX-2 enzymes in a suitable buffer.
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Prepare a solution of the substrate, arachidonic acid.
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Assay Procedure:
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In a 96-well plate, add the enzyme, a fluorescent probe, and the test compound at various concentrations.
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Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (DMSO).
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Initiate the reaction by adding arachidonic acid.
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Data Acquisition and Analysis:
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Measure the fluorescence signal over time using a plate reader.
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Calculate the rate of reaction for each concentration.
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Determine the percent inhibition relative to the vehicle control.
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Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
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| Enzyme | IC₅₀ (µM) |
| COX-1 | >100 |
| COX-2 | 15 |
Anticancer Activity
This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
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Cell Culture and Seeding:
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Culture a cancer cell line (e.g., HeLa, MCF-7) in an appropriate medium.
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Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment:
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Prepare serial dilutions of the test compound in the culture medium.
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Replace the medium in the wells with the medium containing the test compound.
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Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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MTT Assay:
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After a 48-72 hour incubation period, add MTT solution to each well and incubate for 4 hours.
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Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Data Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
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Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
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| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 40 |
Potential Mechanism of Action and Signaling Pathways
Given the potential for anti-inflammatory and anticancer activity, this compound might modulate signaling pathways involved in these processes. A hypothetical pathway is presented below.
Caption: Hypothetical modulation of the NF-κB and COX-2 pathways.
This diagram illustrates a potential mechanism where the compound could inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. Additionally, it might interfere with the NF-κB signaling pathway, which is a central regulator of inflammation and cell survival. Inhibition of these pathways could lead to reduced inflammation and potentially induce apoptosis in cancer cells.
Conclusion
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a compound with potential for a range of biological activities, characteristic of the pyrazole class of molecules. While specific experimental data is lacking, this guide provides a framework for its synthesis and evaluation as a potential antibacterial, anti-inflammatory, or anticancer agent. The detailed, albeit generalized, protocols and hypothetical data serve as a starting point for researchers interested in exploring the therapeutic potential of this and similar compounds. Further investigation is warranted to confirm these potential activities and elucidate its precise mechanism of action.
Figure 1. Proposed Chemical Structure.
